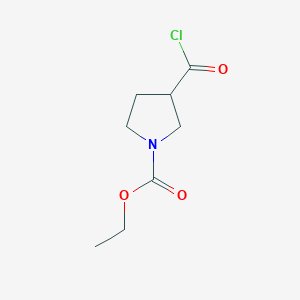
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is a chemical compound that has attracted significant attention from researchers in recent years. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is not fully understood. However, researchers have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects.
生化学的および生理学的効果
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. For example, it has been found to have anti-inflammatory and analgesic effects. Additionally, it has been shown to inhibit the growth of certain cancer cells and to have potential neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments is its versatility. It can be used as a starting material for the synthesis of various compounds, which makes it useful in drug development. Additionally, it has been shown to have various biochemical and physiological effects, which makes it useful in studying the mechanisms of various diseases.
However, there are also some limitations to using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments. For example, it can be difficult to synthesize and purify, which can make it challenging to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for the use of Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in scientific research. One possible direction is in the development of new drugs for various diseases. Another possible direction is in the study of its potential neuroprotective effects. Additionally, researchers may continue to explore its mechanism of action and potential biochemical and physiological effects.
Conclusion:
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is a versatile compound that has potential applications in various fields. It has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in drug development. While there are some limitations to using Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate in lab experiments, its versatility and potential make it an exciting area of research for the future.
科学的研究の応用
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate has been widely used in scientific research to study its potential applications in various fields. One of the most significant applications is in the development of new drugs. Researchers have found that Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate can be used as a starting material for the synthesis of various compounds that have potential therapeutic effects.
特性
CAS番号 |
124438-21-7 |
|---|---|
製品名 |
Ethyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate |
分子式 |
C8H12ClNO3 |
分子量 |
205.64 g/mol |
IUPAC名 |
ethyl 3-carbonochloridoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-4-3-6(5-10)7(9)11/h6H,2-5H2,1H3 |
InChIキー |
KQJZIMAKSPTAFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(C1)C(=O)Cl |
正規SMILES |
CCOC(=O)N1CCC(C1)C(=O)Cl |
同義語 |
1-Pyrrolidinecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

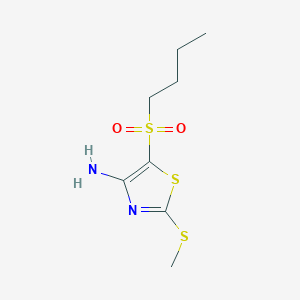
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
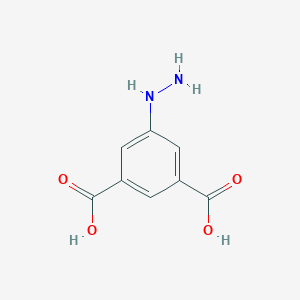
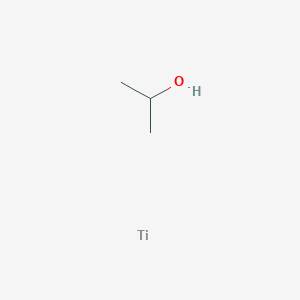
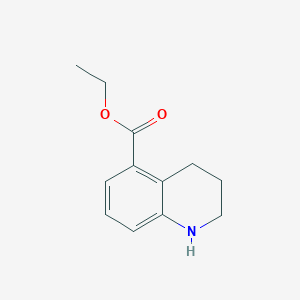
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)
![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)
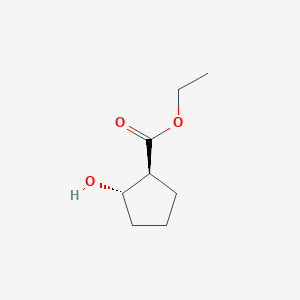
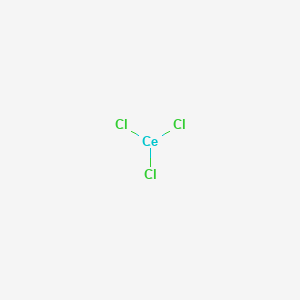
![2,6-diamino-N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide](/img/structure/B44076.png)